molecular formula C10H5Cl2NO2 B8767399 5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde CAS No. 24010-07-9

5,7-Dichloro-8-hydroxyquinoline-2-carbaldehyde

Cat. No. B8767399
Key on ui cas rn: 24010-07-9
M. Wt: 242.05 g/mol
InChI Key: GMNHGORTGXSGOK-UHFFFAOYSA-N
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Patent
US09302993B2

Procedure details

Triethylamine (0.55 mL) was added dropwise to a stirred solution of 5,7-dichloro-8-hydroxyquinoline-2-carboxaldehyde 17 (1.0 g, 4.13 mmol) and dimethylamine hydrochloride (365 mg, 4.48 mmol) in 1,2-dichloroethane (50 mL). After 5 minutes, sodium triacetoxyborohydride (1.2 g, 5.66 mmol) was added portionwise over 5 minutes. The mixture was then allowed to stir at RT overnight. Dichloromethane (100 mL) was added, the mixture washed with saturated sodium bicarbonate (50 mL×3), dried (Na2SO4), and concentrated. The resulting residue was extracted with diethyl ether (50 mL×4), the ethereal extracts combined and concentrated. Concentrated hydrochloric acid (5 mL) was then added and the mixture concentrated in vacuo. The process was repeated twice. The residue, after washing with dichloromethane, gave 5,7-dichloro-2-dimethylaminomethyl-quinolin-8-ol hydrochloride (PBT 1033) as a pale straw-coloured solid (0.96 g, 73%). 1H NMR (DMSO-d6, 400 MHz): δ 10.80 (s, 1H), 10.40 (br, 1H), 8.60 (d, J=8.6, 1H), 7.92 (s, 1H), 7.78 (d, J=8.6, 1H), 4.83 (d, J=5.3, 2 H), 2.94 (s, 3H), 2.92 (s, 3H).
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)[CH2:4]C)C.[Cl:8][C:9]1[CH:18]=[C:17]([Cl:19])[C:16]([OH:20])=[C:15]2[C:10]=1[CH:11]=[CH:12][C:13]([CH:21]=O)=[N:14]2.Cl.CNC.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.ClCCl>[ClH:8].[Cl:8][C:9]1[CH:18]=[C:17]([Cl:19])[C:16]([OH:20])=[C:15]2[C:10]=1[CH:11]=[CH:12][C:13]([CH2:21][N:3]([CH3:4])[CH3:1])=[N:14]2 |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)C=O
Name
Quantity
365 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture washed with saturated sodium bicarbonate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with diethyl ether (50 mL×4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (5 mL) was then added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
WASH
Type
WASH
Details
The residue, after washing with dichloromethane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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